

Thermochemical Properties of 2-Acetylpyrrole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **2-acetylpyrrole** (CAS 1072-83-9), a heterocyclic organic compound.[1][2] The data and methodologies presented are crucial for understanding the molecule's stability, reactivity, and behavior in various chemical processes, which is of significant interest in fields ranging from flavor chemistry to pharmaceutical synthesis.[1][3][4] **2-Acetylpyrrole** is a known product of the Maillard browning reaction and serves as a key flavor component in many foods.[3] It is also utilized as a versatile precursor in the synthesis of pyrrole-based pharmaceuticals.[1]

Core Thermochemical Data

A combined experimental and computational study has provided key insights into the thermochemistry of **2-acetylpyrrole**.[5][6] The following table summarizes the principal thermochemical and physical properties of **2-acetylpyrrole**.



Property	Value	Method	Reference
Standard Molar Enthalpy of Formation (Gas, 298.15 K)	$-85.9 \pm 3.4 \; \text{kJ} \cdot \text{mol}^{-1}$	Derived from Combustion Calorimetry and Knudsen Effusion	[5]
-84.2 kJ·mol ^{−1}	G3(MP2)//B3LYP Calculation	[5]	
Standard Molar Enthalpy of Combustion (Crystal, 298.15 K)	-3212.1 ± 1.8 kJ·mol ⁻¹	Static Bomb Combustion Calorimetry	[5]
Standard Molar Enthalpy of Sublimation (298.15 K)	80.5 ± 2.8 kJ·mol ⁻¹	Knudsen Effusion Mass-Loss Technique	[5]
Melting Point	88-93 °C	Literature Value	[2][7]
Boiling Point	220 °C at 760 mmHg	Literature Value	[1][2][7]
Vapor Pressure	0.0204 hPa at 20°C (est.)	Estimation	[1]
0.0329 hPa at 25°C (est.)	Estimation	[1]	

Experimental and Computational Protocols

The determination of the thermochemical properties of **2-acetylpyrrole** has been accomplished through a combination of calorimetric experiments and theoretical calculations. [5][6] These methods provide a robust validation of the obtained data.

Static Bomb Combustion Calorimetry

This technique was employed to measure the standard molar enthalpy of combustion of **2-acetylpyrrole**.[5]



Methodology:

- A sample of **2-acetylpyrrole** is pressed into a pellet.
- The pellet is placed in a silica crucible within a static bomb calorimeter.
- n-Hexadecane is used as a combustion auxiliary to prevent the formation of carbon soot.
- The bomb is filled with high-purity oxygen.
- Combustion is initiated by a cotton thread fuse.
- The temperature change of the surrounding water bath is measured to calculate the energy of combustion.
- Corrections are applied for the combustion of the fuse and the auxiliary substance, as well as for the formation of nitric acid.[5]
- The standard enthalpy of combustion is then calculated from the corrected energy of combustion.

Knudsen Effusion Mass-Loss Technique

The standard molar enthalpy of sublimation was determined using the Knudsen effusion mass-loss technique.[5][6]

Methodology:

- A sample of 2-acetylpyrrole is placed in a Knudsen effusion cell, which is a small container
 with a very small orifice.
- The cell is placed in a high-vacuum, high-temperature environment.
- The rate of mass loss of the sample due to sublimation through the orifice is measured as a function of temperature.
- The vapor pressure of the substance at different temperatures is calculated from the rate of mass loss using the Knudsen equation.



 The standard molar enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Computational Thermochemistry

Theoretical calculations were performed to estimate the gas-phase enthalpy of formation and other thermodynamic properties.[5]

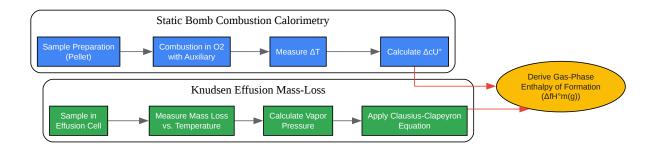
Methodology:

- The G3(MP2)//B3LYP composite method was used for the calculations.[5]
- The geometry of the 2-acetylpyrrole molecule was first optimized using the B3LYP/6-31G(d) level of theory.[5]
- A series of single-point energy calculations are then performed at higher levels of theory to refine the energy.
- Thermal corrections are applied to the calculated energy to obtain the enthalpy at 298.15 K.
- The gas-phase enthalpy of formation is then estimated using several gas-phase working reactions, which helps to minimize computational errors.[5][6]

Visualized Workflows and Relationships

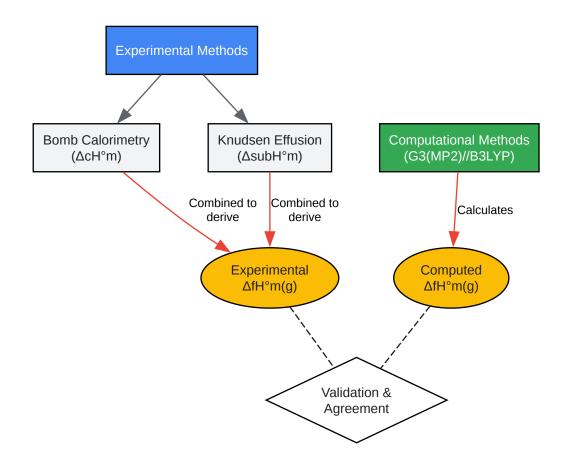
The following diagrams illustrate the experimental workflow for determining key thermochemical properties and the interplay between experimental and computational approaches.





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Caption: Experimental workflow for determining the gas-phase enthalpy of formation.



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Caption: Relationship between experimental and computational thermochemistry.



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